3-Cyclopropyl-1H-pyrrole-2-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of Polysubstituted Pyrroles
A study by Urbanaitė and Čikotienė (2016) demonstrated the synthesis of polysubstituted pyrroles through tandem 1,3-addition/5-endo-dig cyclization of 1-(1-alkynyl)cyclopropyl imines. This method allows the simultaneous introduction of various functional groups to the pyrrole ring, showcasing the reactivity and utility of cyclopropyl-tethered compounds in synthesizing complex heterocyclic structures (Urbanaitė & Čikotienė, 2016).
Enantioselective Synthesis
Pedroni and Cramer (2015) reported the enantioselective synthesis of cyclopropane-fused γ-lactams, which are crucial structures in several drugs and drug candidates. Their method uses palladium(0)-catalyzed C-H functionalization of achiral cyclopropanes to form pyrrolidine rings, offering a novel approach to constructing chiral cyclopropane-containing compounds with high enantioselectivity (Pedroni & Cramer, 2015).
Antibacterial Activity
A series of cycloalkylamino-quinolones, featuring cyclopropyl groups, have been studied for their antibacterial activities. Bouzard et al. (1992) synthesized 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and found significant in vitro and in vivo antibacterial activity, highlighting the potential of cyclopropyl groups in enhancing the antibacterial efficacy of quinolone derivatives (Bouzard et al., 1992).
Heterocycle Formation
Cui, Ren, and Wang (2014) developed a triflic acid-catalyzed formal [3 + 2] cycloaddition of cyclopropane 1,1-diesters with nitriles, leading to the efficient synthesis of 1-pyrrolines. This method underscores the versatility of cyclopropane derivatives in constructing five-membered nitrogen-containing heterocycles, offering a practical route to synthesize complex structures (Cui, Ren, & Wang, 2014).
Multicomponent Reactions
The work of Shestopalov, Shestopalov, and Rodinovskaya (2008) reviews the use of multicomponent reactions involving carbonyl compounds and derivatives of cyanoacetic acid for the synthesis of carbo- and heterocycles. This highlights the role of cyclopropyl-containing compounds in facilitating the construction of a wide range of cyclic structures, demonstrating their utility in complex organic synthesis (Shestopalov, Shestopalov, & Rodinovskaya, 2008).
Mechanism of Action
Target of Action
Many bioactive compounds, including those with a pyrrole nucleus, are known to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
The compound’s interaction with its targets would typically involve binding to the active site of the target molecule, leading to a change in the target’s activity . The exact nature of this interaction would depend on the specific targets and the structure of the compound.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor involved in a signaling pathway, it could affect the transmission of signals within cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. For example, the compound’s solubility could affect its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in cell signaling to effects on cell growth or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
3-Cyclopropyl-1H-pyrrole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with pyrrole-2-carboxylate decarboxylase, an enzyme involved in the decarboxylation of pyrrole-2-carboxylic acid. This interaction can modulate the enzyme’s activity, affecting the overall metabolic pathway . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization, affecting overall cell health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound can inhibit pyrrole-2-carboxylate decarboxylase, leading to a buildup of pyrrole-2-carboxylic acid and subsequent metabolic changes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways or metabolic processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as pyrrole-2-carboxylate decarboxylase, influencing the decarboxylation process and subsequent metabolic flux . The compound can also affect the levels of various metabolites, leading to changes in metabolic homeostasis. Additionally, this compound may interact with cofactors, modulating their availability and activity in metabolic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its interaction with transporters can affect its concentration in different tissues, leading to tissue-specific effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and transcriptional regulation.
Properties
IUPAC Name |
3-cyclopropyl-1H-pyrrole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-6(3-4-9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUCKYAPXLSACG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(NC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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